TETi76

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H16O5 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

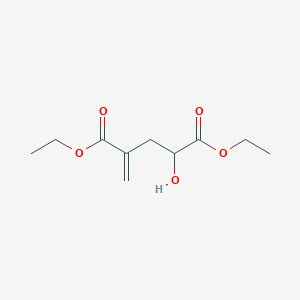

diethyl 2-hydroxy-4-methylidenepentanedioate |

InChI |

InChI=1S/C10H16O5/c1-4-14-9(12)7(3)6-8(11)10(13)15-5-2/h8,11H,3-6H2,1-2H3 |

InChI Key |

KEGNSROWYBDVRX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(=C)C(=O)OCC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of TETi76: A Targeted Approach Against TET2-Mutant Leukemias

For Immediate Release

A novel synthetic molecule, TETi76, demonstrates a highly selective mechanism of action against myeloid leukemias characterized by mutations in the TET2 gene. This in-depth guide elucidates the molecular underpinnings of this compound, detailing its targeted inhibition of the TET family of dioxygenases, the resultant cellular consequences, and the preclinical evidence supporting its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and hematology.

Executive Summary

This compound is a small molecule inhibitor designed to mimic the natural metabolite 2-hydroxyglutarate (2HG), a known endogenous inhibitor of Ten-Eleven Translocation (TET) enzymes.[1][2] In myeloid malignancies, loss-of-function mutations in the TET2 gene are common drivers of the disease. While the TET2 enzyme is inactivated, the malignant cells become dependent on the residual enzymatic activity of the remaining TET family members, TET1 and TET3, for their survival and proliferation.[3][4] this compound exploits this dependency by acting as a pan-TET inhibitor, competitively binding to the active site of TET enzymes and suppressing their function.[5] This targeted inhibition leads to a reduction in global 5-hydroxymethylcytosine (5hmC) levels, induction of apoptosis, and selective elimination of TET2-mutant leukemic cells, while sparing normal hematopoietic cells.[4][5] Preclinical studies have validated this mechanism, showcasing the potential of this compound as a precision therapeutic for TET2-mutant hematological cancers.[2][6][7]

Signaling Pathway and Mechanism of Action

The central mechanism of this compound revolves around the inhibition of the TET family of Fe(II)- and α-ketoglutarate-dependent dioxygenases. These enzymes play a critical role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), and further to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC). This process is fundamental for epigenetic regulation of gene expression.

In TET2-mutant leukemias, the cancer cells' survival is paradoxically reliant on the remaining activity of TET1 and TET3. This compound disrupts this delicate balance.

As illustrated, this compound selectively targets the residual TET1/3 activity that TET2-mutant cells depend upon, leading to a significant drop in 5hmC and subsequent cell death.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Potency of this compound

| Target | IC50 (μM) |

| TET1 | 1.5[5] |

| TET2 | 9.4[5] |

| TET3 | 8.8[5] |

Table 2: Cellular Activity of this compound in Leukemia Cell Lines

| Cell Line | Genotype | 50% 5hmC Inhibition (μM) |

| K562 | TET2+/+ | 20-37[5] |

| MEG-01 | Not Specified | 20-37[5] |

| SIG-M5 | TET2-/- | 20-37[5] |

| OCI-AML5 | Not Specified | 20-37[5] |

| MOLM13 | TET2-/- | 20-37[5] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Treatment Regimen | Outcome |

| C57BL6 Mice (Mixed Bone Marrow Transplant) | Tet2-/- (CD45.2) | 25 mg/kg, IP, daily, 5 days/week, 4 weeks | Limited proliferative advantage of Tet2-/- cells.[5] |

| NSG Mice (Subcutaneous Xenograft) | SIG-M5 (Human TET2-/-) | 50 mg/kg, oral | Significantly reduced tumor burden.[5] |

| C57BL6 Background Mice (Tet2+/+, +/-, -/-) | N/A | 50 mg/kg, oral, 5 days/week, 3 months | Reduced spleen size in Tet2-deficient mice in a gene-dose-dependent manner with no significant effect on body weight or blood counts.[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments performed to characterize the mechanism of action of this compound.

In Vitro TET Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human TET1, TET2, and TET3.

Methodology:

-

Recombinant human TET catalytic domains (TET1, TET2, and TET3) were used.

-

The assay was performed in a reaction buffer containing Fe(II), α-ketoglutarate, and a methylated DNA substrate.

-

This compound was serially diluted and added to the reaction mixture.

-

The reaction was incubated to allow for the enzymatic conversion of 5mC to 5hmC.

-

The amount of 5hmC produced was quantified using an enzyme-linked immunosorbent assay (ELISA) with a specific antibody against 5hmC.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 5hmC Quantification

Objective: To measure the effect of this compound on global 5hmC levels in leukemia cell lines.

Methodology:

-

Human leukemia cell lines (K562, MEG-01, SIG-M5, OCI-AML5, and MOLM13) were cultured under standard conditions.

-

Cells were treated with increasing concentrations of this compound for 12 hours.

-

Genomic DNA was extracted from the treated cells.

-

Dot blot analysis was performed by spotting serial dilutions of the genomic DNA onto a nitrocellulose membrane.

-

The membrane was probed with specific antibodies against 5hmC and 5mC (as a loading control).

-

The signal intensity of the dots was quantified, and the ratio of 5hmC to 5mC was calculated to determine the relative global 5hmC content.

-

The concentration of this compound that resulted in a 50% reduction in the 5hmC/5mC ratio was determined.[7]

Apoptosis Assay

Objective: To assess the induction of programmed cell death by this compound in TET2-deficient cells.

Methodology:

-

SIG-M5 (TET2-/-) cells were treated with this compound at various concentrations and for different durations.

-

Cells were harvested and stained with Annexin V and Propidium Iodide (PI).

-

The stained cells were analyzed by flow cytometry.

-

Apoptotic cells were identified as Annexin V-positive (early apoptosis) and Annexin V/PI-positive (late apoptosis).

-

The percentage of apoptotic cells was quantified for each treatment condition.[7]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of human leukemia.

Methodology:

-

Immunodeficient NSG (NOD scid gamma) mice were used.

-

Human TET2-/- leukemia cells (SIG-M5) were implanted subcutaneously into the flanks of the mice.

-

Once tumors were established, mice were randomized into treatment and vehicle control groups.

-

This compound was administered orally at a dose of 50 mg/kg.

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, tumors were excised and weighed.[5]

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical framework for the development and validation of this compound and the general workflow of the preclinical studies.

References

- 1. iaspoint.com [iaspoint.com]

- 2. Research Portal [scholarship.miami.edu]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A Therapeutic Strategy for Preferential Targeting of TET2 Mutant and TET-dioxygenase Deficient Cells in Myeloid Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

TETi76: A Selective TET Enzyme Inhibitor for Targeting TET2-Mutant Hematological Malignancies

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ten-Eleven Translocation (TET) family of dioxygenases, comprising TET1, TET2, and TET3, are critical regulators of DNA methylation and gene expression.[1][2][3] These enzymes catalyze the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), thereby playing a pivotal role in active DNA demethylation.[1][2][3] Dysregulation of TET enzyme function, particularly loss-of-function mutations in TET2, is a frequent event in myeloid neoplasms, leading to aberrant hematopoiesis and leukemogenesis.[4][5] TETi76 has emerged as a potent and selective, orally active small-molecule inhibitor of the TET enzyme family.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a targeted therapeutic for TET2-mutant hematological malignancies.

Introduction to TET Enzymes and Their Role in Cancer

The TET enzymes are α-ketoglutarate and Fe(II)-dependent dioxygenases that play a crucial role in epigenetic regulation.[2] By converting 5mC to its oxidized derivatives, they initiate the process of DNA demethylation, which is essential for normal development and cellular differentiation.[1][3][8] The process of active DNA demethylation involves the initial oxidation of 5mC by TET enzymes, followed by the excision of the oxidized bases by thymine-DNA glycosylase (TDG) and subsequent replacement with an unmodified cytosine through the base excision repair (BER) pathway.[2][8]

Loss-of-function mutations in TET2 are among the most common genetic alterations in myeloid malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[4][5] These mutations lead to a global reduction in 5hmC levels, hypermethylation of CpG islands, and altered gene expression, ultimately promoting the clonal expansion of hematopoietic stem and progenitor cells.[4] Interestingly, cells with TET2 mutations often retain residual TET activity from TET1 and TET3, which is crucial for their survival and proliferation.[9][10] This dependency creates a therapeutic window for targeting these malignant clones with a TET enzyme inhibitor.

This compound: A Selective Inhibitor of TET Enzymes

This compound is a small molecule designed to selectively inhibit the catalytic activity of TET enzymes.[6][7] It was developed based on the principle of synthetic lethality, where the inhibition of residual TET activity in TET2-mutant cells leads to their preferential elimination.[4][9]

Mechanism of Action

This compound acts as a competitive inhibitor, binding to the active site of TET enzymes and preventing the binding of their natural substrate, 5mC.[6][7] This inhibition leads to a dose-dependent reduction in intracellular 5hmC levels.[6][7] Studies have shown that this compound mimics the gene expression signature caused by TET2 deficiency.[6][7] The therapeutic strategy behind this compound is based on the observation that while TET2-mutant cells can survive with the compensatory activity of TET1 and TET3, further inhibition of all TET activity is selectively lethal to these cells, while sparing normal hematopoietic cells.[5][9]

Figure 1: Competitive Inhibition of TET Enzymes by this compound.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant efficacy in both in vitro and in vivo models of TET2-mutant leukemia.

Data Presentation

| Parameter | Value | Reference |

| IC50 TET1 | 1.5 µM | [6][7] |

| IC50 TET2 | 9.4 µM | [6][7] |

| IC50 TET3 | 8.8 µM | [6][7] |

| 5hmC Inhibition (50%) in leukemia cell lines | 20-37 µM | [6][7] |

| In vivo dosage (mouse model, IP) | 25 mg/kg; once daily, 5 days per week | [6][7] |

| In vivo dosage (mouse model, oral) | 50 mg/kg; 5 days per week | [6][7] |

Table 1: Quantitative Data for this compound

In vitro studies have shown that this compound induces a dose-dependent decrease in 5hmC levels in various human leukemia cell lines.[6][7] Furthermore, it preferentially restricts the clonal growth of TET2-mutant hematopoietic precursor cells while not affecting the growth of normal hematopoietic cells.[6][7] Treatment with this compound has been shown to induce apoptosis in TET2-deficient cells, as evidenced by increased Annexin V staining and cleavage of PARP1 and caspase-3.[9]

In vivo studies using mouse models have confirmed the oral bioavailability and anti-leukemic activity of this compound.[6][7] In a xenograft model using a human TET2-/- leukemia cell line, oral administration of this compound significantly reduced tumor burden without causing significant changes in the overall body weight or blood counts of the mice.[6][7] Moreover, in a competitive repopulation model, this compound limited the proliferative advantage of Tet2-/- cells.[6][7]

Signaling Pathways Modulated by this compound

The inhibition of TET enzymes by this compound leads to significant alterations in gene expression and downstream signaling pathways.

DNA Demethylation Pathway

The primary pathway affected by this compound is the DNA demethylation pathway. By inhibiting TET enzymes, this compound prevents the oxidation of 5mC, leading to the maintenance of DNA methylation and subsequent gene silencing.

Figure 2: TET-mediated DNA Demethylation Pathway and this compound Inhibition.

TNFα and Interferon-α Signaling

Gene expression analyses of cells treated with this compound have revealed significant upregulation of TNFα signaling and downregulation of interferon-α signaling.[9] The precise mechanisms by which TET inhibition modulates these pathways are still under investigation but are thought to be mediated by changes in the methylation status of key regulatory genes within these pathways.

Figure 3: Effect of this compound on Downstream Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

TET Enzyme Inhibition Assay

Objective: To determine the IC50 values of this compound for TET1, TET2, and TET3.

Materials:

-

Recombinant human TET1, TET2, and TET3 catalytic domains

-

Methylated DNA substrate (e.g., biotinylated oligonucleotide with a single 5mC)

-

α-ketoglutarate, Fe(II), Ascorbate

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Detection reagents (e.g., anti-5hmC antibody, streptavidin-HRP, and a suitable substrate)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the reaction components in the following order: assay buffer, TET enzyme, this compound or DMSO (vehicle control), and α-ketoglutarate, Fe(II), and Ascorbate.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding the methylated DNA substrate.

-

Incubate the reaction for 1 hour at 37°C.

-

Stop the reaction by adding EDTA.

-

Detect the amount of 5hmC produced using an ELISA-based method with an anti-5hmC antibody.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

5hmC Dot Blot Assay

Objective: To measure the global levels of 5hmC in genomic DNA from cells treated with this compound.

Materials:

-

Genomic DNA isolated from treated and untreated cells

-

Denaturation buffer (0.4 M NaOH, 10 mM EDTA)

-

Neutralization buffer (2 M ammonium acetate, pH 7.0)

-

Nylon membrane

-

UV crosslinker

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Anti-5hmC antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Quantify the genomic DNA concentration.

-

Denature 1-2 µg of genomic DNA in denaturation buffer for 10 minutes at 95°C.

-

Immediately place the samples on ice and neutralize with neutralization buffer.

-

Spot the denatured DNA onto a nylon membrane.

-

Allow the membrane to air dry and then UV crosslink the DNA to the membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-5hmC antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the dot intensity using image analysis software. A methylene blue stain of the membrane can be used as a loading control.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., K562, MOLM13)

-

Cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or trypan blue)

-

96-well plates

Procedure:

-

Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or cell count) using a plate reader or a cell counter.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

Objective: To detect and quantify apoptosis in cells treated with this compound.

Materials:

-

Leukemia cell lines

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat the cells with this compound or DMSO for the desired time (e.g., 24, 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

Objective: To detect the expression and cleavage of apoptosis-related proteins.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer

-

Primary antibodies (e.g., anti-PARP1, anti-cleaved caspase-3, anti-NRF2, anti-NQO1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate.

Colony-Forming Unit (CFU) Assay

Objective: To assess the effect of this compound on the clonogenic potential of hematopoietic progenitor cells.

Materials:

-

Bone marrow mononuclear cells from mice or human sources

-

Methylcellulose-based medium supplemented with appropriate cytokines

-

This compound

-

35 mm culture dishes

Procedure:

-

Isolate bone marrow mononuclear cells.

-

Mix the cells with the methylcellulose medium containing different concentrations of this compound or DMSO.

-

Plate the cell mixture in 35 mm culture dishes.

-

Incubate the dishes for 7-14 days at 37°C in a humidified incubator with 5% CO2.

-

Count the number of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope.

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

-

Immunodeficient mice (e.g., NSG)

-

Human leukemia cell line with a TET2 mutation (e.g., SIG-M5)

-

This compound formulated for oral or intraperitoneal administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant the human leukemia cells into the flank of the immunodeficient mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle control to the mice according to the specified dose and schedule.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Figure 4: Experimental Workflow for this compound Characterization.

Conclusion

This compound represents a promising therapeutic strategy for the selective targeting of TET2-mutant hematological malignancies. Its ability to competitively inhibit TET enzymes and preferentially induce apoptosis in cancer cells, while sparing normal cells, highlights its potential as a targeted therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate and advance this compound towards clinical applications. Continued research into the downstream signaling effects of this compound will further elucidate its mechanism of action and may reveal additional therapeutic opportunities.

References

- 1. Role of TET dioxygenases in the regulation of both normal and pathological hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Tet-mediated DNA demethylation regulates specification of hematopoietic stem and progenitor cells during mammalian embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. kumc.edu [kumc.edu]

- 10. mdpi.com [mdpi.com]

The Role of TETi76 in Leukemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TETi76 is a novel, orally active, synthetic small molecule that functions as a pan-inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3). In the landscape of leukemia research, this compound has emerged as a promising therapeutic agent, particularly for myeloid malignancies harboring loss-of-function mutations in the TET2 gene. These mutations are prevalent in various hematological cancers, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The therapeutic strategy underpinning this compound leverages the principle of synthetic lethality. While normal hematopoietic cells can compensate for the loss of TET2 activity through the redundant functions of TET1 and TET3, leukemia cells with a TET2 mutation become critically dependent on the residual activity of TET1 and TET3 for their survival and proliferation. By inhibiting all three TET enzymes, this compound selectively induces apoptosis in these malignant cells, while sparing their healthy counterparts. This guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound was rationally designed to mimic the oncometabolite 2-hydroxyglutarate (2-HG), a natural inhibitor of TET enzymes.[1][2] It competitively binds to the active site of TET enzymes, thereby preventing the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a crucial step in DNA demethylation.[1] In TET2-mutant leukemia cells, the resulting global reduction in 5hmC levels disrupts the epigenetic landscape, leading to altered gene expression and the induction of apoptosis.[1][3]

Signaling Pathways Modulated by this compound

Gene expression analyses have revealed that this compound treatment in TET2-mutant leukemia cells leads to the significant upregulation of TNFα signaling and the downregulation of interferon-α signaling.[1] Furthermore, this compound induces an oxidative stress response, evidenced by an eight-fold increase in the expression of the oxidative stress sensor NQO1, a target of the NRF2 transcription factor.[1] The induction of apoptosis is a key downstream effect of this compound, confirmed by the cleavage of PARP1 and caspase-3.[1][3]

Quantitative Data

In Vitro Efficacy

The inhibitory potential of this compound against the TET enzyme family has been quantified through IC50 values. Furthermore, its cytotoxic effects have been evaluated across various leukemia cell lines.

| Target | IC50 (µM) |

| TET1 | 1.5 |

| TET2 | 9.4 |

| TET3 | 8.8 |

| Table 1: Inhibitory concentration (IC50) of this compound against TET enzymes. |

| Cell Line | Description | IC50 of this compound (µM) |

| K562 | Chronic Myelogenous Leukemia (TET2+/+) | 40 |

| K562 (TET2/TET3 double knockout) | Engineered Chronic Myelogenous Leukemia | ~10 |

| SIG-M5 | Acute Myeloid Leukemia (TET2-/-) | Not explicitly stated, but sensitive |

| MOLM13 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive |

| Table 2: Cytotoxicity (IC50) of this compound in various leukemia cell lines. |

In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the in vivo efficacy of this compound in restricting the growth of TET2-mutant leukemia.

| Model | Cell Line/Genotype | Treatment Regimen | Key Findings |

| Xenograft Model (NSG mice) | SIG-M5 (human TET2-/- leukemia) | 50 mg/kg, oral, 5 days/week | Significantly reduced tumor burden.[1] |

| Competitive Reconstitution Model (C57BL/6 mice) | Tet2-/- (CD45.2) vs. Tet2+/+ (CD45.1) bone marrow | 25 mg/kg, intraperitoneal, 5 days/week for 4 weeks | Limited the proliferative advantage of Tet2-/- cells. |

| Long-term Treatment Model (C57BL/6 background) | Tet2+/+, Tet2+/-, and Tet2-/- mice | 50 mg/kg, oral, 5 days/week for 3 months | Reduced spleen size in Tet2-deficient mice in a gene-dose-dependent manner with no significant effect on body weight or overall blood counts. |

| Table 3: Summary of in vivo studies of this compound in leukemia models. |

Experimental Protocols

In Vitro Assays

This protocol is used to measure the global levels of 5-hydroxymethylcytosine in genomic DNA following this compound treatment.

Materials:

-

Genomic DNA extracted from treated and control cells

-

0.1 M NaOH

-

6.6 M Ammonium Acetate

-

Hybond-N+ membrane

-

UV cross-linker

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibody: anti-5hmC

-

HRP-conjugated secondary antibody

-

ECL detection reagents

Procedure:

-

Denature 1-2 µg of genomic DNA in 0.1 M NaOH at 95°C for 10 minutes.

-

Neutralize the reaction with 0.1 volume of 6.6 M ammonium acetate and place on ice.

-

Spot serial dilutions of the denatured DNA onto a Hybond-N+ membrane.

-

Air dry the membrane and UV-crosslink the DNA to the membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-5hmC antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using ECL reagents and an appropriate imaging system.

This flow cytometry-based assay is used to quantify apoptosis in leukemia cells treated with this compound.[4][5]

Materials:

-

Treated and control leukemia cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest cells and wash twice with cold PBS.

-

Resuspend cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

In Vivo Models

This model is used to assess the in vivo efficacy of this compound on the growth of human leukemia tumors.[6][7][8][9][10]

Procedure:

-

Resuspend human leukemia cells (e.g., SIG-M5) in a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject 5-10 x 10^6 cells into the flank of immunodeficient mice (e.g., NSG mice).

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.

-

Administer this compound or vehicle according to the specified dosing regimen (e.g., 50 mg/kg, orally, 5 days a week).

-

Monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

This assay evaluates the effect of this compound on the competitive fitness of TET2-mutant hematopoietic stem and progenitor cells.[11][12][13][14][15]

Procedure:

-

Isolate bone marrow cells from donor mice with distinct congenic markers (e.g., CD45.1 and CD45.2) and different Tet2 genotypes (e.g., Tet2+/+ and Tet2-/-).

-

Mix the bone marrow cells from the two donor groups at a 1:1 ratio.

-

Lethally irradiate recipient mice.

-

Inject the mixed bone marrow cell population into the irradiated recipient mice via tail vein injection.

-

Allow for engraftment and hematopoietic reconstitution.

-

Initiate treatment with this compound or vehicle.

-

Periodically collect peripheral blood samples and analyze the chimerism (the proportion of CD45.1+ and CD45.2+ cells) in different hematopoietic lineages using flow cytometry.

Future Directions

The promising preclinical data for this compound provide a strong rationale for its further development as a targeted therapy for TET2-mutant leukemias. Future research will likely focus on clinical trials to evaluate its safety and efficacy in patients. Additionally, studies exploring combination therapies, where this compound is used alongside other anti-leukemic agents, may reveal synergistic effects and provide more durable responses. The development of biomarkers to predict response to this compound will also be crucial for patient stratification and personalized medicine approaches.

References

- 1. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. journal.waocp.org [journal.waocp.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 10. yeasenbio.com [yeasenbio.com]

- 11. Experimental Competitive Bone Marrow Transplant Assays | Springer Nature Experiments [experiments.springernature.com]

- 12. Competitive Bone-marrow Transplantations [en.bio-protocol.org]

- 13. Competitive Transplants to Evaluate Hematopoietic Stem Cell Fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mouse Hematopoietic Stem Cell Transplantation | Springer Nature Experiments [experiments.springernature.com]

- 15. Competitive repopulation assay [bio-protocol.org]

The Role of TET1-76 in Cytosine Hydroxymethylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ten-Eleven Translocation (TET) family of enzymes, particularly TET1, are central regulators of DNA demethylation through the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized derivatives. This process is critical for epigenetic regulation of gene expression, pluripotency, and development. The TET1 gene gives rise to multiple isoforms, including the full-length protein (TET1-FL) and a shorter, N-terminally truncated isoform often referred to as TET1s or TET1-76. This shorter isoform lacks the CXXC domain found in TET1-FL, which is responsible for binding to CpG islands. The absence of this domain suggests a potentially distinct mechanism of action and set of genomic targets for TET1-76, making it a subject of significant interest in both basic research and therapeutic development. This technical guide provides a comprehensive overview of TET1-76, its effect on cytosine hydroxymethylation, relevant experimental protocols, and its interplay with key signaling pathways.

TET1 Isoforms and Cytosine Hydroxymethylation

TET1-FL and TET1-76 exhibit differential expression patterns and functional roles. TET1-FL is predominantly expressed in embryonic stem cells, while TET1-76 is more prevalent in somatic tissues[1]. The defining feature of TET1-76 is the lack of the N-terminal CXXC domain, which in TET1-FL binds to unmethylated CpG islands, protecting them from de novo methylation[2][3]. Both isoforms possess the C-terminal catalytic domain responsible for the Fe(II)- and α-ketoglutarate-dependent dioxygenase activity that converts 5mC to 5hmC[4].

The absence of the CXXC domain in TET1-76 suggests that its recruitment to specific genomic loci is not dependent on CpG islands and may be mediated by other protein-protein interactions or chromatin features. This could allow TET1-76 to regulate gene expression outside of traditional CpG-rich promoters. While both isoforms can hydroxylate 5mC, their differing targeting mechanisms lead to distinct effects on gene expression and cellular processes[2][3][5].

Quantitative Data on TET1-76 Function

The functional differences between TET1 isoforms can be quantified through various experimental approaches. The following tables summarize key quantitative findings from the literature regarding the expression and activity of TET1 isoforms and their impact on gene expression and hydroxymethylation.

| Cell Type/Tissue | Isoform | Observation | Fold Change/Percentage | Reference |

| Mouse Embryonic Stem Cells | TET1-FL | Predominantly expressed isoform | - | [1] |

| Mouse Somatic Tissues | TET1-76 (TET1s) | Preferentially expressed isoform | - | [1] |

| Human Breast Cancer Cell Line (MDA-MB-231) | TET1-FL (overexpression) | Inhibition of cell proliferation | ~35% reduction | [6] |

| Mouse Hippocampal Neurons | TET1-76 (TET1s) | Activity-dependent decrease in mRNA levels after KCl stimulation (1h) | ~0.76-fold of control | [5] |

| Mouse Hippocampal Neurons | TET1-76 (TET1s) | Activity-dependent decrease in mRNA levels after KCl stimulation (4h) | ~0.75-fold of control | [5] |

| Hepatocellular Carcinoma (HCC) cell lines (HepG2) | TET1 | Knockdown leads to downregulation of 177 genes | Fold change < 0.5 | [7] |

| Hepatocellular Carcinoma (HCC) cell lines (Huh7) | TET1 | Knockdown leads to downregulation of 320 genes | Fold change < 0.5 | [7] |

| Experimental System | Parameter Measured | TET1-FL | TET1-76 (TET1s) | Reference |

| Mouse ES cells | Global 5hmC levels upon knockdown | Moderate decrease | Significant decrease (when combined with TET2 knockdown) | [8] |

| Mouse ES cells | Regulation of pluripotency genes (e.g., Nanog) | Direct role in promoting transcription | - | [9] |

| Cancer Cells | Effect on gene expression | Targets different set of genes compared to short isoform | Less effect on DNA methylation and gene expression compared to full-length | [2][3] |

Signaling Pathways Involving TET1

TET1 and its isoforms are implicated in several critical signaling pathways that regulate cell growth, proliferation, and differentiation. The interplay between TET1 and these pathways is crucial for normal cellular function and is often dysregulated in disease.

Wnt/β-catenin Signaling Pathway

TET1 can act as a tumor suppressor by regulating the Wnt/β-catenin signaling pathway. It achieves this by demethylating and activating the expression of Wnt pathway inhibitors, such as the Dickkopf (DKK) family of proteins[10]. Overexpression of TET1 leads to the upregulation of DKKs, which in turn inhibits Wnt signaling and suppresses tumor growth[11].

PI3K-Akt-mTOR Signaling Pathway

In certain cancers, such as triple-negative breast cancer, TET1 overexpression has been linked to the activation of the PI3K-Akt-mTOR pathway, promoting cancer cell growth[6]. This suggests a context-dependent oncogenic role for TET1. Furthermore, TET1 can regulate this pathway indirectly by controlling the expression of upstream regulators or downstream effectors through hydroxymethylation[12][13].

References

- 1. Isoform Switch of TET1 Regulates DNA Demethylation and Mouse Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tet Enzymes, Variants, and Differential Effects on Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tet Enzymes, Variants, and Differential Effects on Function [frontiersin.org]

- 4. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tet1 Isoforms Differentially Regulate Gene Expression, Synaptic Transmission, and Memory in the Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TET1 Isoforms Have Distinct Expression Pattern, Localization and Regulation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TET1 upregulation drives cancer cell growth through aberrant enhancer hydroxymethylation of HMGA2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tet1 and Tet2 regulate 5-hydroxymethylcytosine production and cell lineage specification in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tet1 and 5-hydroxymethylation: A genome-wide view in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TET1-mediated DNA hydroxymethylation activates inhibitors of the Wnt/β-catenin signaling pathway to suppress EMT in pancreatic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TET1-mediated microRNA-188-5p promoter hydroxymethylation regulates PTEN/PI3K/AKT signaling pathway in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Therapeutic Potential of TETi76 in Myeloid Neoplasms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of TETi76, a small molecule inhibitor of Ten-Eleven Translocation (TET) dioxygenases, in the context of myeloid neoplasms. This compound represents a promising targeted therapy approach, particularly for malignancies harboring TET2 mutations. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Core Concept: Synthetic Lethality in TET2-Mutant Cancers

Myeloid neoplasms, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), frequently exhibit loss-of-function mutations in the TET2 gene.[1] While TET2 is a critical tumor suppressor, its inactivation is not sufficient to halt all DNA demethylation processes. The related enzymes, TET1 and TET3, provide residual dioxygenase activity that is crucial for the survival and proliferation of these malignant cells.[2]

The therapeutic strategy underpinning this compound is based on the principle of synthetic lethality. Researchers hypothesized that by inhibiting the remaining TET activity in TET2-deficient cells, they could selectively eliminate these cancer cells while sparing healthy hematopoietic stem and progenitor cells.[1][3] this compound was rationally designed to mimic the effects of 2-hydroxyglutarate (2HG), a natural inhibitor of TET enzymes, but with significantly greater potency.[2] Preclinical studies have demonstrated that this compound can indeed preferentially target and kill cancer cells with TET2 mutations.[2]

Quantitative Preclinical Data

The efficacy of this compound has been evaluated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Enzyme/Cell Line | Value | Reference |

| IC50 | TET1 | 1.5 µM | [4] |

| TET2 | 9.4 µM | [4] | |

| TET3 | 8.8 µM | [4] | |

| 5hmC Inhibition (IC50) | K562, MEG-01, SIG-M5, OCI-AML5, MOLM13 | 20-37 µM | [4] |

| LD50 | Leukemia Cell Lines | Correlated with TET activity | Guan Y, et al. Blood Cancer Discov. 2021. |

| Apoptosis Induction | SIG-M5 (TET2-deficient) | Dose- and time-dependent increase | Guan Y, et al. Blood Cancer Discov. 2021. |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Animal Model | Treatment Regimen | Key Outcomes | Reference |

| CHIP Model (Tet2mt cells) | 25 mg/kg this compound, i.p., 5 days/week for 4 weeks | Preferentially restricted the proliferative advantage of Tet2mt cells. | Guan Y, et al. Blood Cancer Discov. 2021. |

| Xenograft Model (SIG-M5 cells) | 50 mg/kg this compound, oral, 5 days/week | Significantly reduced tumor burden compared to vehicle. | Guan Y, et al. Blood Cancer Discov. 2021. |

| Long-term Treatment Model (Tet2-deficient mice) | 50 mg/kg this compound, oral, 5 days/week for 3 months | Reduced spleen size in a gene dose-dependent manner; no significant effect on body weight or overall blood counts. | [4] |

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of TET proteins, leading to a reduction in 5-hydroxymethylcytosine (5hmC) levels and subsequent alterations in gene expression. This ultimately triggers apoptosis in TET2-deficient cancer cells.

Caption: Mechanism of this compound-induced synthetic lethality in TET2-mutant cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Culture and Reagents

-

Cell Lines: Human leukemia cell lines (K562, MEG-01, SIG-M5, OCI-AML5, and MOLM13) were used.

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A cell-permeable diethyl ester of this compound was used for in vitro experiments.

Dot Blot Assay for Global 5hmC Levels

This assay quantifies the overall levels of 5-hydroxymethylcytosine in genomic DNA.

Caption: Experimental workflow for the dot blot analysis of 5hmC.

Protocol:

-

DNA Extraction: Isolate genomic DNA from leukemia cell lines treated with varying concentrations of this compound for 12 hours in the presence of 100 µmol/L sodium ascorbate.

-

Denaturation: Denature the DNA samples.

-

Spotting: Spot the denatured DNA onto a nitrocellulose or nylon membrane.

-

Crosslinking: UV-crosslink the DNA to the membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 5hmC.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the dot intensity to determine the relative levels of 5hmC. A similar procedure is followed using an anti-5mC antibody for normalization.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Treat SIG-M5 cells with this compound at various concentrations and for different durations.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Xenograft Model

This model assesses the anti-tumor activity of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously implant human TET2-deficient leukemia cells (SIG-M5) into immunodeficient mice (e.g., NSG mice).

-

Tumor Establishment: Allow the tumors to grow to a palpable size.

-

Treatment Administration: Administer this compound (e.g., 50 mg/kg) or a vehicle control orally to the mice, typically five days a week.

-

Tumor Monitoring: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Future Directions

The promising preclinical data for this compound warrant further investigation. The next critical steps include comprehensive safety and pharmacokinetic studies to establish a suitable therapeutic window and dosing regimen for potential human clinical trials.[1] If successful, this compound or a refined version of the molecule could represent a significant advancement in the treatment of a substantial portion of patients with myeloid neoplasms characterized by TET2 mutations.[1] Furthermore, the role of TET2 mutations in clonal hematopoiesis of indeterminate potential (CHIP) and its association with cardiovascular disorders suggests that TET inhibitors like this compound may have therapeutic applications beyond oncology.[1]

References

- 1. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. TET-dioxygenase deficiency in oncogenesis and its targeting for tumor-selective therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of TETi76 on TET2-Mutant Clonal Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loss-of-function mutations in the Ten-Eleven Translocation 2 (TET2) gene are among the most frequent genetic alterations in myeloid neoplasms and a hallmark of clonal hematopoiesis of indeterminate potential (CHIP), a precursor state to hematologic malignancies.[1][2] These mutations lead to impaired DNA demethylation, skewed myeloid differentiation, and clonal expansion of hematopoietic stem and progenitor cells (HSPCs).[2][3] A novel therapeutic strategy has emerged, centered on the principle of synthetic lethality, by targeting the residual enzymatic activity of TET1 and TET3, upon which TET2-mutant cells are critically dependent. This guide provides an in-depth technical overview of TETi76, a small-molecule inhibitor of TET dioxygenases, and its specific impact on the growth and survival of TET2-mutant clones.

Mechanism of Action: Synthetic Lethality in TET2-Deficient Cells

The therapeutic rationale for this compound is built upon the concept of synthetic lethality. In healthy hematopoietic cells, TET family enzymes (TET1, TET2, and TET3) have overlapping functions in converting 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation.[3][4] When a loss-of-function mutation occurs in TET2, the cell becomes heavily reliant on the compensatory, residual dioxygenase activity of TET1 and TET3 for survival and proliferation.[2][5]

This compound was designed to mimic the effects of 2-hydroxyglutarate (2-HG), the oncometabolite produced by mutant IDH1/2 enzymes, which naturally inhibits TET activity.[1][6] The observed mutual exclusivity of TET2 and IDH1/2 mutations in myeloid neoplasms underpins this strategy; the profound suppression of all TET activity is lethal to the cell.[1][4][7] By inhibiting the remaining TET1/3 activity, this compound pushes TET2-deficient cells below a critical threshold of dioxygenase function required for the transcription of essential survival and proliferation genes, leading to selective cell growth restriction and elimination.[1][8] Crucially, the pharmacologic effects of this compound on normal HSPCs are reversible, providing a therapeutic window.[1][4][7]

References

- 1. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 3. TET2 mutation as Prototypic Clonal Hematopoiesis Lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TET2 mutation in acute myeloid leukemia: biology, clinical significance, and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Foundational Research on Ten-Eleven Translocation (TET) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of TET Enzymes in Epigenetics

The Ten-eleven translocation (TET) family of enzymes, comprising TET1, TET2, and TET3, are critical regulators of DNA methylation, a fundamental epigenetic modification.[1][2] These enzymes are Fe(II) and α-ketoglutarate (α-KG) dependent dioxygenases that catalyze the iterative oxidation of 5-methylcytosine (5mC), the so-called "fifth base," into 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3][4][5] This process initiates DNA demethylation, a key mechanism for regulating gene expression. Dysregulation of TET enzyme activity is implicated in various diseases, particularly cancer, making them a promising target for therapeutic intervention.[1][6][7]

The discovery of TET proteins revealed that DNA methylation is a dynamic and reversible process.[1] Their activity is crucial for embryonic development, stem cell differentiation, and maintaining normal cellular function.[1][8] Consequently, the development of small-molecule inhibitors targeting TET enzymes has become a significant area of research for creating novel epigenetic therapies.[6][9]

Mechanism of Action of TET Enzymes

TET enzymes facilitate DNA demethylation through two primary pathways:

-

Active DNA Demethylation: TET proteins oxidize 5mC in a stepwise manner. The resulting 5fC and 5caC bases are recognized and excised by Thymine DNA Glycosylase (TDG). The base excision repair (BER) pathway then replaces the excised base with an unmodified cytosine, completing the demethylation process.[10][11][12]

-

Passive DNA Demethylation: The presence of TET-oxidized derivatives, particularly 5hmC, can interfere with the recognition and maintenance activity of DNA methyltransferase 1 (DNMT1) during DNA replication. This leads to a dilution of methylation marks in daughter strands over successive cell divisions.[5][11]

Beyond their catalytic role, TET proteins can also regulate gene expression independently of their enzymatic activity by recruiting other proteins, such as histone modifiers, to specific genomic locations.[3][4]

Signaling Pathway: TET-Mediated Active DNA Demethylation

The following diagram illustrates the core enzymatic cascade of active DNA demethylation initiated by TET enzymes and how inhibitors block this process.

Caption: TET enzymes oxidize 5mC to 5caC, which is then removed by TDG and BER. Inhibitors block TET activity.

Classes and Quantitative Data of TET Inhibitors

The search for potent and selective TET inhibitors is an active area of drug discovery.[6] These inhibitors can be broadly categorized based on their mechanism of action. A key natural inhibitor is 2-hydroxyglutarate (2-HG), an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes, which acts as a competitive inhibitor of α-KG.[9] This discovery spurred the development of various synthetic small molecules.

Table 1: Selected TET Inhibitors and their Potency

| Inhibitor Class | Example Compound | Target(s) | IC50 Value | Assay Type / Conditions | Reference |

| α-KG Antagonists | 2-Hydroxyglutarate (2-HG) | TET1, TET2 | ~100 µM (for TET2) | Cell-free dioxygenase assay | [13][14] |

| α-KG Antagonists | Fumarate, Succinate | TET proteins | ~0.4–0.5 mM | Not Specified | [15] |

| Bifunctional Scaffolds | Cytosine-based compounds | TET enzymes | Low micromolar | in vitro enzymatic assays | [6] |

| Targeted Synthesis | TETi76 | TET enzymes | LD50 250-fold lower than 2-HG | Cell-based 5hmC production assay | [13] |

| 8-Hydroxyquinolines | 8-HQ derivatives | TET enzymes | Not specified | in vitro evaluation | [16] |

| Repurposed Drugs | Mitoxantrone (Identified as Agonist) | TET1 | N/A (Agonist) | Cell-based 5hmC screening | [14] |

| Peptide Inhibitors | Inhibitor 17 | TET1 | 1.481 µM | AlphaScreen technology | [15] |

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[17] Data availability for specific IC50 values is often limited in foundational papers, with many studies focusing on the discovery and mechanism rather than exhaustive quantitative comparisons.

Key Experimental Protocols

The discovery and validation of TET inhibitors rely on a variety of biochemical and cell-based assays. Below are generalized methodologies for common experimental approaches.

In Vitro TET Enzyme Activity/Inhibition Assay (Fluorometric)

This protocol outlines a method to directly measure the hydroxylase activity of TET enzymes and the inhibitory effects of compounds.

Principle: This assay quantifies the enzymatic conversion of a 5mC-containing substrate to a 5hmC product. The 5hmC product is recognized by a specific antibody and detected via a fluorescence-based readout.

Generalized Protocol:

-

Substrate Immobilization: A DNA substrate containing 5mC is coated onto microplate wells.

-

Reaction Setup:

-

Add nuclear extracts or purified TET enzyme to the wells.

-

Add cofactors essential for TET activity: α-ketoglutarate, Fe(II), and Ascorbate.

-

For inhibition studies, add the test inhibitor compound at various concentrations.

-

Include appropriate controls (no enzyme, no inhibitor).

-

-

Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes) to allow the conversion of 5mC to 5hmC.

-

Detection:

-

Wash the wells to remove unbound components.

-

Add a primary antibody specific for 5hmC and incubate.

-

Wash, then add a fluorescence-labeled secondary antibody.

-

Incubate to allow binding.

-

-

Measurement:

-

Wash the wells thoroughly.

-

Add a fluorescence development solution.

-

Measure the fluorescence intensity using a microplate reader. The signal intensity is directly proportional to the amount of 5hmC generated and thus to TET activity.

-

-

Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in inhibitor-treated wells to the control wells. Determine the IC50 value by plotting inhibition versus inhibitor concentration.

Cell-Based High-Throughput Screening (HTS) for TET Modulators

This workflow is designed to screen large compound libraries for molecules that modulate TET activity within a cellular context.

Principle: An engineered cell line is used that expresses a TET enzyme, often inducibly. The global level of 5hmC in the cells is used as a readout of TET activity. Compounds that increase or decrease 5hmC levels are identified as potential agonists or inhibitors, respectively.

Experimental Workflow Diagram:

Caption: A typical workflow for identifying TET modulators using a cell-based high-throughput screen.

Fluorescence Polarization (FP) Binding Assay

This is a high-throughput method to identify compounds that bind to a target protein, in this case, a TET enzyme, by measuring changes in the polarization of fluorescent light.[2][18][19]

Principle: A small, fluorescently labeled molecule (a probe, e.g., a tetracycline derivative for Tet(X) enzymes) tumbles rapidly in solution, resulting in low fluorescence polarization.[2][18] When it binds to a larger protein (the TET enzyme), its tumbling slows dramatically, causing an increase in fluorescence polarization. A test compound that binds to the same site will displace the fluorescent probe, causing the polarization value to decrease.

Generalized Protocol:

-

Reagent Preparation: Prepare a solution containing the purified TET enzyme and the fluorescent probe.

-

Compound Addition: Add potential inhibitor compounds from a library to the wells of a microplate.

-

Reaction Incubation: Add the enzyme-probe mixture to the wells and incubate to allow binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

-

Data Analysis: A decrease in polarization compared to the "no inhibitor" control indicates that the test compound has displaced the probe and is binding to the TET enzyme. This identifies a "hit."

Applications and Future Directions

The development of TET inhibitors holds significant therapeutic potential, particularly in oncology.[7] In certain contexts, such as TET2-mutant leukemias, inhibiting the remaining TET1/TET3 activity could induce synthetic lethality, offering a targeted therapeutic strategy.[13] Conversely, in solid tumors where TET function is often lost, TET agonists are being sought to restore normal epigenetic patterns and suppress cancer progression.[5][14]

Future research will focus on:

-

Improving Selectivity: Developing inhibitors that can distinguish between TET1, TET2, and TET3 isoforms to minimize off-target effects.[6]

-

Structural Biology: Using techniques like X-ray crystallography to gain deeper insights into inhibitor binding modes, enabling structure-based drug design.[2][16]

-

Expanding Therapeutic Areas: Exploring the role of TET inhibition in other diseases, including inflammatory and autoimmune disorders.[20]

Conclusion

Foundational research on TET inhibitors has established these enzymes as critical and druggable epigenetic targets. Through the development of sophisticated screening assays and a deeper understanding of their biochemical mechanisms, the field is advancing toward the creation of novel therapeutics. The continued integration of structural biology, medicinal chemistry, and robust biological evaluation will be essential to translate the promise of TET modulation into effective clinical treatments for a range of human diseases.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. Binding assays enable discovery of Tet(X) inhibitors that combat tetracycline destructase resistance - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00964B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Novel Epigenetic Anti-Cancer Therapy Targeting TET Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. license.umn.edu [license.umn.edu]

- 7. TET protein inhibitors: Potential and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. biocompare.com [biocompare.com]

- 10. oatext.com [oatext.com]

- 11. TET family dioxygenases and DNA demethylation in stem cells and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. mdpi.com [mdpi.com]

- 15. publications.cuni.cz [publications.cuni.cz]

- 16. Advancing TET Inhibitor Development: From Structural Insights to Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Binding assays enable discovery of Tet(X) inhibitors that combat tetracycline destructase resistance | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 19. Binding assays enable discovery of Tet(X) inhibitors that combat tetracycline destructase resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. TET2 Modulators for the Treatment of Cancer and Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]

The Dual Impact of TETi76: An In-Depth Analysis of its In Vitro and In Vivo Efficacy

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on TETi76, a potent and selective inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases. By targeting the residual TET activity in TET2-mutant and TET-deficient cancer cells, this compound presents a novel therapeutic strategy for myeloid neoplasms. This document details the in vitro and in vivo effects of this compound, its mechanism of action, and the experimental protocols utilized in its evaluation, offering a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action: Preferential Targeting of TET-Deficient Cells

This compound operates on the principle of synthetic lethality. In myeloid neoplasms characterized by loss-of-function mutations in TET2, the survival and proliferation of malignant cells become dependent on the residual catalytic activity of the remaining TET family members, TET1 and TET3.[1] this compound was designed to mimic the effects of 2-hydroxyglutarate (2HG), a natural inhibitor of TET enzymes, thereby suppressing this residual dioxygenase activity.[2][3] This targeted inhibition preferentially induces cell death in TET2-mutant or TET-deficient cells while sparing normal hematopoietic cells with robust TET function, creating a therapeutic window.[1][4]

The inhibition of residual TET activity by this compound leads to a further reduction in 5-hydroxymethylcytosine (5hmC) levels, a key epigenetic mark.[4] This epigenetic alteration is believed to disrupt the transcription of genes essential for the survival and proliferation of TET2-mutant clones, ultimately leading to their elimination.[4]

dot

In Vitro Efficacy of this compound

The in vitro activity of this compound has been demonstrated across a panel of human leukemia cell lines, showcasing its potency and selectivity for TET-deficient cells.

Inhibition of TET Enzymes and Reduction of 5hmC

This compound is an inhibitor of all three TET family enzymes. In cell-free assays, it exhibits IC50 values of 1.5 µM for TET1, 9.4 µM for TET2, and 8.8 µM for TET3.[5] In cell culture models, treatment with this compound leads to a dose-dependent reduction in intracellular 5hmC levels in various human leukemia cell lines, including K562, MEG-01, SIG-M5, OCI-AML5, and MOLM13.[5] The concentration range for 50% inhibition of 5hmC was observed to be between 20-37 µM after 12 hours of treatment.[5]

| Parameter | TET1 | TET2 | TET3 | 5hmC Inhibition (Cell-based) |

| IC50 (µM) | 1.5[5] | 9.4[5] | 8.8[5] | 20-37[5] |

Table 1. Inhibitory activity of this compound against TET enzymes and cellular 5hmC levels.

Selective Cytotoxicity and Induction of Apoptosis

A key feature of this compound is its selective toxicity towards TET-deficient cells.[4] Isogenic leukemia cell lines with single or double knockouts of TET genes showed increased sensitivity to this compound, with a positive correlation observed between TET activity and the IC50 value.[4] For instance, the parental K562 cell line had an IC50 of 40 µmol/L, whereas TET2 and TET3 double-knockout K562 cells exhibited a nearly 4-fold lower IC50.[4]

Treatment with this compound induces programmed cell death in TET-deficient leukemia cells in a dose- and time-dependent manner.[4] In SIG-M5 cells, this compound treatment resulted in an increase in early and late apoptotic cells, as measured by Annexin V and propidium iodide (PI) staining.[4] This was further confirmed by the cleavage of PARP1 and caspase-3, which are hallmarks of apoptosis.[4]

| Cell Line | Genotype | IC50 (µM) |

| K562 | TET2+/+ | 40[4] |

| K562 | TET2-/- TET3-/- | ~10[4] |

Table 2. Differential sensitivity of K562 cell lines to this compound based on TET genotype.

dot

In Vivo Efficacy of this compound

The promising in vitro results were translated into significant in vivo anti-leukemic activity in preclinical mouse models.

Restriction of Clonal Expansion of Tet2-Mutant Cells

In competitive bone marrow reconstitution assays, this compound effectively prevented the clonal expansion of Tet2-deficient cells.[4] When co-cultured, Tet2-mutant cells typically outcompete wild-type cells; however, treatment with this compound selectively restricted the proliferation of the Tet2-mutant clones.[4] In vivo, mice transplanted with a mix of wild-type and Tet2-mutant bone marrow cells and treated with this compound showed a significant reduction in the expansion of the Tet2-mutant population.[4]

Inhibition of Tumor Growth in Xenograft Models

In a xenograft model using the human TET2-/- leukemia cell line SIG-M5, treatment with this compound significantly reduced tumor growth.[1][4] Mice treated with this compound exhibited smaller tumor sizes and weights compared to the control group.[4] Importantly, the administration of this compound at therapeutic doses did not lead to significant changes in the overall body weight or blood counts of the mice, suggesting a favorable safety profile. However, a gene dose-dependent decrease in spleen size was observed in Tet2-deficient mice treated with this compound.[6]

| Animal Model | Treatment | Outcome |

| Competitive Bone Marrow Reconstitution | This compound (25 mg/kg, i.p., 5 days/week) | Prevention of clonal expansion of Tet2-mutant cells[4] |

| SIG-M5 Xenograft (NSG mice) | This compound | Significant reduction in tumor size and weight[4] |

| Tet2-deficient mice | This compound (50 mg/kg, oral, 5 days/week) | Gene dose-dependent decrease in spleen size[6] |

Table 3. Summary of in vivo effects of this compound in mouse models.

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Plate leukemia cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record luminescence using a plate reader.

-

Analysis: Calculate the IC50 values from the dose-response curves.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

-

Cell Treatment: Treat cells (e.g., SIG-M5) with the desired concentrations of this compound for the specified time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Collect approximately 1-5 x 10^5 cells by centrifugation.

-

Washing: Wash the cells once with cold 1X PBS.

-

Staining:

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).

-

Dot Blot Analysis for 5hmC

-

Cell Treatment and DNA Extraction: Treat cells with this compound for 12 hours in the presence of 100 µmol/L sodium ascorbate. Extract genomic DNA using a standard DNA extraction kit.

-

DNA Denaturation: Denature the DNA by heating at 95°C for 10 minutes, followed by rapid chilling on ice.

-

Blotting: Spot serial dilutions of the denatured DNA onto a nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for 5hmC overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Quantify the dot intensity using densitometry software. A parallel blot for 5mC can be used for normalization.[4][7]

Murine Bone Marrow Competitive Reconstitution Assay

-

Recipient Mice Preparation: Lethally irradiate recipient mice (e.g., C57BL/6 CD45.1) to ablate their hematopoietic system.

-

Donor Cell Preparation: Harvest bone marrow cells from donor mice (e.g., C57BL/6 CD45.2 Tet2+/+, Tet2+/-, or Tet2-/-).

-

Cell Mixing and Transplantation: Mix donor bone marrow cells with competitor bone marrow cells from CD45.1 mice at a defined ratio (e.g., 5% donor, 95% competitor). Inject the cell mixture intravenously into the irradiated recipient mice.

-

This compound Treatment: Administer this compound or a vehicle control to the recipient mice as per the experimental schedule (e.g., 25 mg/kg, i.p., once daily, 5 days per week for 4 weeks).

-

Monitoring: At various time points post-transplantation, collect peripheral blood from the recipient mice.

-

Flow Cytometry Analysis: Stain the peripheral blood cells with antibodies against CD45.1 and CD45.2 to distinguish between donor- and competitor-derived cells. Analyze the chimerism by flow cytometry to determine the percentage of donor-derived cells in the hematopoietic system.

Conclusion and Future Directions

This compound represents a promising new class of targeted agents for the treatment of myeloid neoplasms with TET2 mutations. Its ability to selectively eliminate malignant cells while sparing normal hematopoietic precursors offers a significant advantage over conventional chemotherapies. The in vitro and in vivo data presented in this guide provide a strong rationale for the continued development of this compound and other TET inhibitors. Future studies will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, evaluating its efficacy in a broader range of preclinical models, and ultimately, translating these findings into clinical trials for patients with TET2-mutant hematological malignancies.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. scispace.com [scispace.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. Experimental Competitive Bone Marrow Transplant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 7. OUH - Protocols [ous-research.no]

The Discovery and Development of TETi76: A Targeted Approach Against TET2-Mutant Myeloid Neoplasms

A Technical Guide for Researchers and Drug Development Professionals

Abstract

TETi76 is a novel, synthetic small-molecule inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases, with demonstrated preclinical efficacy against myeloid neoplasms harboring TET2 mutations. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting residual TET activity in cancer. This document details the experimental protocols utilized in the characterization of this compound and presents key quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the scientific rationale and experimental design.

Introduction

Somatic loss-of-function mutations in the TET2 gene are among the most prevalent genetic alterations in myeloid malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] The TET family of enzymes (TET1, TET2, and TET3) play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in epigenetic regulation.[1] While TET2 is a powerful tumor suppressor, cancer cells with TET2 mutations often survive and proliferate due to the residual enzymatic activity of TET1 and TET3.[1][3]

Recognizing this dependency, this compound was rationally designed to mimic the action of the natural oncometabolite 2-hydroxyglutarate (2HG), a known inhibitor of α-ketoglutarate-dependent dioxygenases, including TET enzymes.[2][3] The therapeutic hypothesis posits that by inhibiting the remaining TET activity in TET2-mutant cells, a state of synthetic lethality can be induced, leading to selective elimination of the malignant clone while sparing normal hematopoietic cells.[4][5] Preclinical studies have shown that this compound can preferentially target and kill cancer cells with TET2 mutations, both in early disease stages, such as clonal hematopoiesis of indeterminate potential (CHIP), and in fully developed leukemia.[1][2]

Mechanism of Action